,2-DCE-D2 is a valuable tool for studying the reaction mechanisms of 1,2-DCE. Because the C-H bond strength is different between hydrogen and deuterium, the rate of reactions involving C-H bond cleavage can be affected by isotopic substitution. By comparing the reaction rates of 1,2-DCE and 1,2-DCE-D2, researchers can gain insights into the specific steps involved in the reaction mechanism.
The difference in reaction rates between 1,2-DCE and 1,2-DCE-D2 can be quantified as the Kinetic Isotope Effect (KIE). The magnitude of the KIE provides information about the role of the C-H bond breaking step in the overall reaction rate. A large KIE suggests that C-H bond breaking is a critical step in the reaction, while a small KIE indicates that other steps might be rate-limiting [].
The presence of the deuterium atoms in 1,2-DCE-D2 allows for easier differentiation from other similar compounds in mass spectrometry experiments. This is because the mass of the molecule increases slightly due to the incorporation of deuterium, leading to a distinct peak in the mass spectrum [].
1,2-Dichloroethylene-D2 is a deuterated form of 1,2-dichloroethylene, which is an organochlorine compound with the molecular formula C₂H₂Cl₂. It exists primarily in two geometric isomers: cis-1,2-dichloroethylene and trans-1,2-dichloroethylene. Both isomers are colorless liquids with a sweet odor and have modest solubility in water. The deuterated variant replaces hydrogen atoms with deuterium, enhancing its utility in research and analytical applications due to its distinct mass and behavior in
DCE-d2 itself is not expected to have a specific mechanism of action in biological systems. Its primary use is as an isotopic tracer in environmental analysis. The presence of deuterium allows scientists to differentiate between DCE-d2 and naturally occurring DCE using techniques like mass spectrometry [].
The biological activity of 1,2-dichloroethylene-D2 is similar to that of its non-deuterated counterparts. Exposure can lead to various health effects:
Synthesis of 1,2-dichloroethylene-D2 can be achieved through several methods:
1,2-Dichloroethylene-D2 has various applications:
Interaction studies involving 1,2-dichloroethylene-D2 focus on its reactivity with other chemicals:
Several compounds share structural similarities with 1,2-dichloroethylene-D2. Here’s a comparison highlighting their uniqueness:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| 1,1-Dichloroethylene | C₂HCl₂ | Does not exist as geometric isomers; more reactive. |
| 1,2-Dichloroethane | C₂H₄Cl₂ | Saturated compound; used primarily as a solvent. |
| Vinyl Chloride | C₂H₃Cl | Polymerizable; used extensively in plastics. |
| Trichloroethylene | C₂HCl₃ | More toxic; used as a degreasing agent. |
1,2-Dichloroethylene-D2 stands out due to its dual isomeric forms and its isotopic labeling capability, which enhances its utility in research settings compared to its structural analogs .
1,2-Dichloroethylene-D2 is characterized by the replacement of two hydrogen atoms with deuterium at the 1,2-positions of the ethene backbone. The molecular formula is C$$2$$D$$2$$Cl$$_2$$, with a molecular weight of 98.96 g/mol . Key structural features include:
The deuterium substitution alters vibrational and nuclear magnetic resonance (NMR) spectra:
1,2-Dichloroethylene-D2 presents as a colorless liquid at standard temperature and pressure conditions [1] [2]. The compound maintains the same basic physical appearance characteristics as its non-deuterated counterpart, exhibiting a clear, transparent appearance with no distinctive coloration [2]. The deuterated variant possesses a sweet, pleasant odor similar to the parent compound 1,2-dichloroethylene, though the olfactory properties may show subtle variations due to the isotopic substitution [3] [2].
The molecular formula of 1,2-Dichloroethylene-D2 is C2D2Cl2, with a molecular weight of 98.96 g/mol, representing an increase of approximately 2.02 g/mol compared to the non-deuterated form due to the replacement of hydrogen atoms with deuterium isotopes [1] [4] [5]. The compound exists as a mixture of geometric isomers, specifically the cis and trans configurations, similar to the parent compound [4] [5].
Table 3.1.1: Basic Physical Properties of 1,2-Dichloroethylene-D2
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C2D2Cl2 | Deuterated form of 1,2-dichloroethylene |
| Molecular Weight | 98.96 g/mol | Increased due to deuterium substitution |
| CAS Number | 15075-90-8 | Specific identifier for deuterated compound |
| Physical State (20°C) | Liquid | Similar to parent compound |
| Color | Colorless | Transparent appearance |
| Odor | Sweet, pleasant | Similar to parent compound characteristics |
The melting and boiling points of 1,2-Dichloroethylene-D2 are expected to show slight variations from the parent compound due to deuterium isotope effects [6] [7]. Based on the thermodynamic behavior of the non-deuterated 1,2-dichloroethylene isomers, the melting point is anticipated to range from approximately -57°C to -50°C, with deuteration typically causing a slight increase in melting point due to stronger intermolecular interactions and reduced zero-point energy [8] [9] [10].
The boiling point of 1,2-Dichloroethylene-D2 is expected to fall within the range of 48-60°C, following the pattern observed in the parent compound where the cis-isomer boils at approximately 60°C and the trans-isomer at 48°C [9] [11] [10]. Deuterium substitution generally results in a slight elevation of boiling points due to the increased molecular mass and altered vibrational frequencies [6] [12].
Table 3.2.1: Melting and Boiling Point Data for 1,2-Dichloroethylene-D2
| Property | Expected Value | Comparison to Parent Compound | Isotope Effect |
|---|---|---|---|
| Melting Point | -57°C to -50°C | Slight increase | Deuteration stabilizes crystal structure |
| Boiling Point (cis) | ~60°C | Minimal increase | Reduced vapor pressure due to mass effect |
| Boiling Point (trans) | ~48°C | Minimal increase | Enhanced intermolecular interactions |
The heat capacity of 1,2-Dichloroethylene-D2 exhibits notable differences from the parent compound due to the fundamental changes in vibrational modes upon deuterium substitution [13] [14]. The liquid-phase heat capacity is expected to range from 110-130 J/(mol·K) at 298.15 K, while the gas-phase heat capacity varies from approximately 67-85 J/(mol·K) depending on temperature [15] [16].
Deuterium substitution affects the enthalpy of vaporization and fusion due to altered intermolecular forces and vibrational characteristics [14] [17]. The heat of vaporization is anticipated to be in the range of 29-33 kJ/mol, representing a slight increase compared to the non-deuterated compound [11] [15]. Similarly, the heat of fusion is expected to fall within 9-10 kJ/mol, reflecting the enhanced stability of the deuterated crystal structure [15] [18].
Table 3.2.2: Thermodynamic Parameters for 1,2-Dichloroethylene-D2
| Property | Expected Value | Temperature Dependence | Isotope Effect |
|---|---|---|---|
| Heat Capacity (liquid) | 110-130 J/(mol·K) | Increases with temperature | Enhanced due to deuterium mass |
| Heat Capacity (gas) | 67-85 J/(mol·K) | Temperature-dependent | Reduced vibrational contributions |
| Heat of Vaporization | 29-33 kJ/mol | Pressure-dependent | Slight increase vs parent |
| Heat of Fusion | 9-10 kJ/mol | At melting point | Enhanced crystal stability |
| Critical Temperature | ~517 K | Based on parent compound | Minimal change expected |
| Critical Pressure | ~4.9 MPa | Based on parent compound | Slight variation possible |
The solubility characteristics of 1,2-Dichloroethylene-D2 closely mirror those of the parent compound, with subtle modifications arising from deuterium isotope effects [19] [20]. Water solubility is expected to range from 3.5 to 6.3 g/L at 25°C, showing modest aqueous solubility typical of chlorinated hydrocarbons [21] [22] [23]. The deuterium substitution may cause slight variations in solubility due to altered hydrogen bonding interactions and modified dipole moments [17] [20].
The compound demonstrates excellent solubility in organic solvents, particularly chloroform, acetone, ethanol, and benzene [22] [24]. This behavior reflects the lipophilic nature of the molecule and its compatibility with non-polar and moderately polar organic media [25]. The log P value (octanol/water partition coefficient) is anticipated to range from 1.9 to 2.1, indicating moderate lipophilicity [21] [24].
Table 3.3.1: Solubility Parameters of 1,2-Dichloroethylene-D2
| Solvent System | Solubility/Miscibility | Temperature Dependence | Notes |
|---|---|---|---|
| Water | 3.5-6.3 g/L | Decreases with temperature | Limited aqueous solubility |
| Chloroform | Miscible | Temperature-independent | Excellent compatibility |
| Acetone | Miscible | Temperature-independent | High solubility |
| Ethanol | Miscible | Temperature-independent | Good organic solvent |
| Benzene | Very soluble | Slight temperature effect | Aromatic solvent compatibility |
| Diethyl ether | Miscible | Temperature-independent | Ether solvent compatibility |
The density of 1,2-Dichloroethylene-D2 is expected to range from 1.26 to 1.29 g/mL at 25°C, representing an increase compared to the parent compound due to the higher atomic mass of deuterium [12]. This density enhancement is a direct consequence of isotopic substitution while maintaining the same molecular volume [12]. The compound exhibits density values higher than water, indicating it will sink rather than float when mixed with aqueous solutions [26].
Viscosity measurements for 1,2-Dichloroethylene-D2 are anticipated to fall within 0.45-0.48 cP at 20°C, showing a slight increase relative to the non-deuterated analog [27] [26]. This viscosity enhancement results from the altered vibrational dynamics and intermolecular interactions characteristic of deuterated compounds [28] [12]. The temperature dependence of viscosity follows typical liquid behavior, with decreased viscosity at elevated temperatures [11].
Table 3.4.1: Density and Viscosity Data for 1,2-Dichloroethylene-D2
| Property | Value | Temperature (°C) | Comparison to Parent | Isotope Effect |
|---|---|---|---|---|
| Density | 1.26-1.29 g/mL | 25 | Increased | Higher deuterium mass |
| Viscosity | 0.45-0.48 cP | 20 | Slightly increased | Modified intermolecular forces |
| Specific Gravity | 1.26-1.29 | 25 | Increased | Density enhancement |
| Thermal Expansion | Similar to parent | Variable | Minimal change | Maintained molecular structure |
1,2-Dichloroethylene-D2 exhibits a vapor pressure of approximately 5.0-5.3 psi at 20°C, representing a slight decrease compared to the parent compound due to the deuterium isotope effect [29] [30]. This reduction in vapor pressure reflects the enhanced intermolecular attractions and increased molecular mass associated with deuterium substitution [2]. The compound maintains relatively high volatility characteristics, making it suitable for applications requiring rapid evaporation [2].
The vapor density of 1,2-Dichloroethylene-D2 is expected to range from 3.4 to 3.5, indicating vapors significantly heavier than air [11] [21]. This property has important implications for handling and safety considerations, as vapors will tend to accumulate in low-lying areas [10]. The Henry's Law constant is anticipated to be approximately 0.007 atm·m³/mol, suggesting moderate volatility from aqueous solutions [21] [31].
Table 3.5.1: Vapor Pressure and Volatility Characteristics
| Property | Value | Temperature (°C) | Implications |
|---|---|---|---|
| Vapor Pressure | 5.0-5.3 psi | 20 | Moderate volatility |
| Vapor Density | 3.4-3.5 | 20 | Heavier than air |
| Henry's Law Constant | 0.007 atm·m³/mol | 25 | Moderate air-water partitioning |
| Volatility Classification | Relatively high | Ambient | Rapid evaporation potential |
| Evaporation Rate | Enhanced vs water | Variable | Temperature-dependent |
The dielectric constant of 1,2-Dichloroethylene-D2 is expected to range from 2.3 to 4.6, depending on the isomeric composition and measurement conditions [8] [22] [24]. The cis-isomer typically exhibits a higher dielectric constant (~9.2) compared to the trans-isomer (~2.3) due to differences in molecular dipole moments [22] [24]. Deuterium substitution may cause subtle modifications to these values through altered polarizability and electronic distribution [32] [33].
The refractive index of 1,2-Dichloroethylene-D2 is anticipated to fall within 1.44-1.45 at 20°C, showing minimal variation from the parent compound [23] [29] [24]. Polarizability characteristics are expected to show a slight increase compared to the non-deuterated form due to the modified electronic environment around the deuterium atoms [32] [34]. These changes in polarizability contribute to the observed differences in dielectric behavior and intermolecular interactions [33] [34].
Table 3.6.1: Dielectric and Optical Properties
| Property | Value | Measurement Conditions | Isomer Dependence |
|---|---|---|---|
| Dielectric Constant (cis) | ~9.2 | 17°C | Higher due to dipole moment |
| Dielectric Constant (trans) | ~2.3 | 17°C | Lower due to symmetry |
| Refractive Index | 1.44-1.45 | 20°C, D-line | Minimal isomer effect |
| Polarizability | Slight increase vs parent | Theoretical | Enhanced by deuteration |
| Dipole Moment | Isomer-dependent | Gas phase | Affected by molecular geometry |